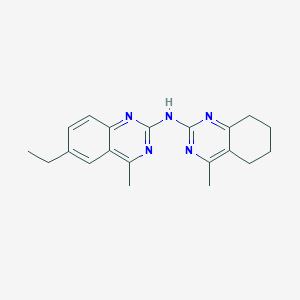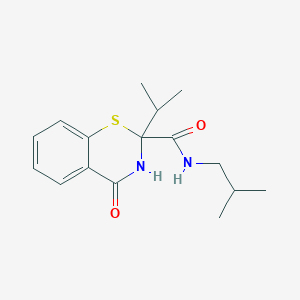![molecular formula C28H28N2OS B11026545 8'-ethyl-4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11026545.png)
8'-ethyl-4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-ethyl-4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a benzothiazole ring fused with a pyrroloquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-ethyl-4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include ethylating agents, methylating agents, and phenylating agents, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8’-ethyl-4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8’-ethyl-4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8’-ethyl-4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): A photochromic spiropyran molecule with applications in optical data storage.
3,4-Dihydro-2H-pyran: Used as a protecting group in organic synthesis and in the development of advanced materials.
Properties
Molecular Formula |
C28H28N2OS |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
6-ethyl-9,11,11-trimethyl-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,2'-3H-1,3-benzothiazole]-2-one |
InChI |
InChI=1S/C28H28N2OS/c1-5-18-15-20-24-21(16-18)28(29-22-13-9-10-14-23(22)32-28)25(31)30(24)26(2,3)17-27(20,4)19-11-7-6-8-12-19/h6-16,29H,5,17H2,1-4H3 |
InChI Key |
YJBPAXNOMNBLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C4(C(=O)N3C(CC2(C)C5=CC=CC=C5)(C)C)NC6=CC=CC=C6S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11026465.png)




![N-(2-{[3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B11026506.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11026510.png)
![N-{4-[{[4-(acetylamino)phenyl]sulfonyl}(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026514.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11026523.png)
![methyl 5-[(7,8-dimethoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)methyl]thiophene-2-carboxylate](/img/structure/B11026524.png)
![1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B11026534.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11026536.png)
![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026557.png)
